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Compound of Interest

Compound Name: 3-Ethynyl-4-methylbenzoic acid

Cat. No.: B1489538 Get Quote

Introduction
In the landscape of modern organic synthesis and drug discovery, the utility of compact,

functionalized aromatic building blocks is paramount. 3-Ethynyl-4-methylbenzoic acid is one

such molecule, distinguished by its trifunctional scaffold: a carboxylic acid for amide coupling or

salt formation, a terminal alkyne for powerful carbon-carbon bond-forming reactions, and a

methyl group that provides steric and electronic influence. This guide provides an in-depth

examination of this versatile reagent, detailing its fundamental properties, a robust synthetic

protocol, methods for structural verification, and its applications for researchers in medicinal

chemistry and materials science. The strategic placement of the reactive ethynyl group and the

ionizable carboxylic acid moiety makes it a valuable intermediate for constructing complex

molecular architectures, from biologically active compounds to novel organic materials.[1]

Physicochemical Properties and Identification
Accurate identification and understanding of a compound's physical properties are the

foundation of reproducible science. 3-Ethynyl-4-methylbenzoic acid is a solid at room

temperature, and its key identifiers are summarized below. The molecular weight, a critical

parameter for all stoichiometric calculations, is precisely 160.17 g/mol .[2]
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Property Value Source

Molecular Formula C₁₀H₈O₂ [2]

Molecular Weight 160.17 g/mol [2]

CAS Number 1001203-03-7 [2][3]

Canonical SMILES
CC1=CC=C(C=C1C#C)C(=O)

O
[4]

InChI Key
FXLGXUBFIWFPJA-

UHFFFAOYSA-N
[4]

Purity Typically ≥98% [4]

Synthesis and Purification: A Validated Protocol
The most reliable and widely employed method for synthesizing aryl alkynes like 3-ethynyl-4-
methylbenzoic acid is the Sonogashira cross-coupling reaction.[5][6] This palladium- and

copper-co-catalyzed reaction forms a carbon-carbon bond between a terminal alkyne and an

aryl halide.[7] The following protocol details the synthesis starting from a commercially

available precursor, methyl 3-iodo-4-methylbenzoate, followed by saponification to yield the

final carboxylic acid.

Causality of Experimental Choices
Starting Material: Methyl 3-iodo-4-methylbenzoate is chosen over the analogous bromide or

chloride because the carbon-iodine bond is weaker, leading to a higher reactivity and faster

oxidative addition to the palladium(0) catalyst. The carboxylic acid is protected as a methyl

ester to prevent side reactions, such as deprotonation by the amine base, which could

interfere with the catalytic cycle.

Alkyne Source: Trimethylsilylacetylene (TMSA) is used as the source of the ethynyl group.

The bulky trimethylsilyl (TMS) group prevents the alkyne from undergoing self-coupling and

allows for a controlled, single coupling event.[8] It is readily cleaved under mild basic

conditions post-coupling.
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Catalyst System: A combination of a palladium(0) source (e.g., Pd(PPh₃)₄ or generated in

situ from PdCl₂(PPh₃)₂) and a copper(I) co-catalyst (CuI) is standard. The palladium catalyst

facilitates the main cross-coupling cycle, while the copper(I) salt is believed to form a

copper(I) acetylide intermediate, which accelerates the transmetalation step.[5]

Base and Solvent: An amine base, such as triethylamine (TEA) or diisopropylamine (DIPA),

is crucial. It serves to neutralize the hydrogen halide (HI) generated during the reaction and

acts as the solvent or co-solvent. Anhydrous conditions are preferred to prevent quenching

of reactive intermediates.[6]

Experimental Protocol
Part A: Sonogashira Coupling of Methyl 3-iodo-4-methylbenzoate

Reaction Setup: To an oven-dried Schlenk flask under an inert atmosphere (Argon or

Nitrogen), add methyl 3-iodo-4-methylbenzoate (1.0 eq), PdCl₂(PPh₃)₂ (0.02 eq), and CuI

(0.04 eq).

Solvent and Reagent Addition: Add anhydrous triethylamine (TEA, ~0.2 M concentration

relative to the aryl iodide). Stir the mixture to dissolve the solids.

Alkyne Addition: Add trimethylsilylacetylene (1.2 eq) dropwise to the stirred solution at room

temperature.

Reaction Execution: Heat the reaction mixture to 60 °C and monitor its progress by Thin

Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until

the starting aryl iodide is consumed (typically 4-8 hours).

Work-up: Cool the reaction to room temperature. Filter the mixture through a pad of celite to

remove catalyst residues, washing with ethyl acetate. Concentrate the filtrate under reduced

pressure. Dissolve the residue in ethyl acetate and wash with saturated aqueous NH₄Cl

solution, followed by brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and

concentrate.

Purification: Purify the crude product, methyl 3-((trimethylsilyl)ethynyl)-4-methylbenzoate, by

flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient).
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Part B: Deprotection and Saponification

Saponification Setup: Dissolve the purified TMS-protected intermediate from Part A in a

mixture of methanol and tetrahydrofuran (THF).

Base Addition: Add a solution of sodium hydroxide (NaOH, 2.0 eq) or potassium hydroxide

(KOH) in water.

Reaction Execution: Stir the reaction at room temperature for 2-4 hours, monitoring the

disappearance of the starting material by TLC.

Acidification and Extraction: Once the reaction is complete, remove the organic solvents

under reduced pressure. Dilute the aqueous residue with water and acidify to pH ~2-3 with 1

M HCl. The product, 3-ethynyl-4-methylbenzoic acid, will precipitate as a solid.

Final Purification: Collect the solid by vacuum filtration, wash with cold water, and dry under

high vacuum to yield the pure product.

Synthesis Workflow Diagram
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Caption: Workflow for the synthesis of 3-ethynyl-4-methylbenzoic acid.

Analytical Characterization: Self-Validating the
Protocol
To ensure the identity and purity of the synthesized compound, a suite of analytical techniques

must be employed. The expected data provides a benchmark for validating the success of the
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synthesis.

¹H NMR Spectroscopy: The proton NMR spectrum should show a distinct singlet for the

acetylenic proton (C≡C-H) typically around δ 3.0-3.5 ppm. The aromatic protons will appear

in the δ 7.0-8.5 ppm region with splitting patterns consistent with a 1,2,4-trisubstituted

benzene ring. A singlet corresponding to the three protons of the methyl group will be

observed around δ 2.3-2.5 ppm. The carboxylic acid proton will appear as a broad singlet at

δ > 10 ppm.

¹³C NMR Spectroscopy: The carbon NMR spectrum will confirm the presence of all ten

carbon atoms. Key signals include the two alkyne carbons (C≡C) between δ 80-95 ppm, the

carboxylic acid carbonyl carbon (C=O) above δ 165 ppm, and the methyl carbon around δ 20

ppm.

Infrared (IR) Spectroscopy: The IR spectrum provides crucial information about the functional

groups. Look for a sharp, weak absorption band around 3300 cm⁻¹ corresponding to the ≡C-

H stretch. A C≡C stretch will appear near 2100 cm⁻¹. A broad O-H stretch for the carboxylic

acid will be present from 2500-3300 cm⁻¹, and a strong C=O stretch will be observed around

1700 cm⁻¹.

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) should confirm the

molecular formula (C₁₀H₈O₂) by providing an exact mass that matches the theoretical value

(160.0524).

Applications in Research and Development
The dual functionality of 3-ethynyl-4-methylbenzoic acid makes it a highly valuable building

block in several scientific domains.[1] Benzoic acid and its derivatives are known to be

important scaffolds in the development of therapeutic agents.[9]

Medicinal Chemistry and Drug Discovery
The terminal alkyne is a versatile functional group for bioorthogonal chemistry. It is a key

participant in the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) or "click chemistry,"

allowing for the efficient and specific conjugation of the molecule to other biomolecules or

scaffolds containing an azide group. This is frequently used in:
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Fragment-Based Drug Discovery (FBDD): The molecule can serve as an initial fragment that

binds to a biological target. The alkyne then acts as a vector for growing the fragment into a

more potent lead compound.

Linker Chemistry: It can be used to construct Proteolysis Targeting Chimeras (PROTACs) or

Antibody-Drug Conjugates (ADCs), where the carboxylic acid attaches to one part of the

construct and the alkyne provides a handle for linking to another.

Synthesis of Heterocycles: The alkyne can participate in various cyclization reactions to form

complex heterocyclic systems, which are privileged structures in medicinal chemistry.

Materials Science
In materials science, the rigid, linear nature of the ethynyl group is exploited to create highly

ordered materials.

Polymer Synthesis: It can be used as a monomer in the synthesis of conjugated polymers,

which have applications in organic electronics, such as organic light-emitting diodes

(OLEDs) and organic photovoltaics (OPVs).[8]

Functional Surfaces: The carboxylic acid group can be used to anchor the molecule to

surfaces (e.g., metal oxides), while the alkyne group remains available for further

functionalization of that surface.

Application Logic Diagram
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Caption: Key functional groups and their corresponding applications.

Conclusion
3-Ethynyl-4-methylbenzoic acid is a potent and versatile chemical tool for advanced organic

synthesis. Its defined physicochemical properties, led by a molecular weight of 160.17 g/mol ,

and a well-established synthesis protocol based on the Sonogashira coupling, make it an

accessible and reliable reagent. The presence of orthogonal reactive sites—the alkyne and the

carboxylic acid—provides researchers and drug development professionals with a powerful

platform for constructing novel and complex molecules with tailored functions for therapeutic

and material science applications.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 7 / 9 Tech Support

https://www.benchchem.com/product/b1489538?utm_src=pdf-body-img
https://www.benchchem.com/product/b1489538?utm_src=pdf-body
https://www.benchchem.com/product/b1489538?utm_src=pdf-custom-synthesis
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1489538?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


References

1. nbinno.com [nbinno.com]

2. 3-Ethynyl-4-methyl-benzoic acid synthesis - chemicalbook [chemicalbook.com]

3. 3-Ethynyl-4-methyl-benzoic acid | 1001203-03-7 [chemicalbook.com]

4. fluorochem.co.uk [fluorochem.co.uk]

5. chem.libretexts.org [chem.libretexts.org]

6. Sonogashira Coupling [organic-chemistry.org]

7. mdpi.com [mdpi.com]

8. pubs.acs.org [pubs.acs.org]

9. preprints.org [preprints.org]

To cite this document: BenchChem. [A Technical Guide to 3-Ethynyl-4-methylbenzoic Acid:
Synthesis, Characterization, and Applications]. BenchChem, [2026]. [Online PDF]. Available
at: [https://www.benchchem.com/product/b1489538#3-ethynyl-4-methylbenzoic-acid-
molecular-weight]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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